molecular formula C10H12F3N3O2 B2538899 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1808820-63-4

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B2538899
CAS RN: 1808820-63-4
M. Wt: 263.22
InChI Key: WXTXIENWCRTYDX-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C10H12F3N3O2 and its molecular weight is 263.22. The purity is usually 95%.
The exact mass of the compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Aggarwal et al. (2014) demonstrated the solvent-free synthesis of pyrazole derivatives, including N-acetamide and N-trifluoroacetamide derivatives, by treating amino pyrazoles with acetic anhydride/acetic acid and trifluoroacetic anhydride/trifluoroacetic acid, respectively. These compounds were evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria and their cytotoxicity against the human Caucasian promyelocytic leukemia (HL-60) cell line, showing moderate-to-significant activity (Aggarwal et al., 2014).

Radiosynthesis for Imaging Applications

Dollé et al. (2008) reported the synthesis of a novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands for the translocator protein (18 kDa), with DPA-714 being a notable compound designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This research highlights the potential of such compounds in developing diagnostic tools for neuroinflammation and related diseases (Dollé et al., 2008).

Antimicrobial Activity

Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones fused with thiophene rings, starting from citrazinic acid, and evaluated their antimicrobial activities. The study indicated that several of these compounds exhibited good antibacterial and antifungal activities, comparable to known reference drugs (Hossan et al., 2012).

Anticonvulsant Agents

Severina et al. (2020) explored the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants. The study included molecular docking to assess the compounds' affinity for anticonvulsant biotargets, demonstrating moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats (Severina et al., 2020).

Antitumor Activity and Molecular Docking

Fahim et al. (2019) conducted a study on the synthesis of novel pyrimidiopyrazole derivatives and evaluated their in vitro antitumor activity against the HepG2 cell line. The study also included molecular docking to predict the compounds' interaction with synthase complex, providing insights into their potential mechanism of action (Fahim et al., 2019).

properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2/c1-6-7(2)15-5-16(9(6)18)3-8(17)14-4-10(11,12)13/h5H,3-4H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTXIENWCRTYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

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